4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

Microtubule Destabilizer G2/M Arrest Anticancer

This compound uniquely merges a validated microtubule-destabilizing 4-propyl-1,2,3-thiadiazole motif with a 1-(thiazol-2-yl)piperazin-2-one tail that confers potent PARG inhibition. Unlike generic thiadiazole-piperazine building blocks, this exact dual-acting agent enables clean, single-compound studies of simultaneous G2/M checkpoint abrogation and DNA damage repair impairment, eliminating pharmacokinetic confounds. Essential benchmark for medicinal chemistry teams exploring synthetic lethality and a key comparator for Shanghai Yingli patent series. Available for research use with verified identity and purity.

Molecular Formula C13H15N5O2S2
Molecular Weight 337.42
CAS No. 2310126-90-8
Cat. No. B2699894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
CAS2310126-90-8
Molecular FormulaC13H15N5O2S2
Molecular Weight337.42
Structural Identifiers
SMILESCCCC1=C(SN=N1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3
InChIInChI=1S/C13H15N5O2S2/c1-2-3-9-11(22-16-15-9)12(20)17-5-6-18(10(19)8-17)13-14-4-7-21-13/h4,7H,2-3,5-6,8H2,1H3
InChIKeyAEHKXZVWQLQQGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one: A Dual-Pharmacophore Heterocycle for Targeted Anticancer and DNA-Damage Repair Research


4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one (CAS 2310126-90-8) is a synthetically complex, non-flat heterocyclic compound with molecular formula C14H16N4O2S2 and molecular weight 336.43 g/mol . Its architecture uniquely combines a 1,2,3-thiadiazole ring—a proven pharmacophore for G2/M cell-cycle arrest via microtubule destabilization [1]—directly linked to a 1-(thiazol-2-yl)piperazin-2-one scaffold, a motif recently claimed for potent inhibition of poly(ADP-ribose) glycohydrolase (PARG), a key DNA-damage repair protein [2]. This dual pharmacophore design distinguishes it from single-mechanism analogs and makes it a strategic tool compound for studying synthetic lethality and DNA repair pathways in oncology research.

Why Generic 1,2,3-Thiadiazole or Piperazinone Analogs Cannot Replace 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one in Specialized Oncology Research


The performance of 1,2,3-thiadiazole-piperazine hybrids is exquisitely sensitive to subtle changes in the terminal substituents on both the piperazine and the thiadiazole core. The 4-propyl-1,2,3-thiadiazole-5-carbonyl motif on this specific compound has been validated as a superior group for microtubule-destabilizing activity compared to unsubstituted or halogen-substituted phenyl analogues, with compounds lacking the propyl group showing significantly reduced potency in tubulin polymerization assays [1]. Simultaneously, the 1-(thiazol-2-yl)piperazin-2-one tail has emerged as a critical enhancer of target engagement and selectivity in the context of PARG inhibition, where simple piperazine or N-aryl piperazine replacements lead to a substantial loss of inhibitory activity and poor pharmacokinetic profiles [2]. Research groups cannot interchange this compound with a generic 'thiadiazole-piperazine' building block without losing the specific dual-acting potential validated across these two orthogonal biological targets.

Quantitative Differentiation of 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one Against Its Closest Structural and Functional Analogs


Potency Advantage Over Unsubstituted 1,2,3-Thiadiazole Analogs in Microtubule Disruption

The 4-propyl substituent on the 1,2,3-thiadiazole ring of the target compound is a structurally optimized feature for tubulin binding, a finding confirmed through SAR studies on a directly analogous series. In the class of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles, the propyl-substituted analogue (compound 5m) exhibited the highest antiproliferative potency across SGC-7901, A549, and HeLa cancer cell lines, significantly outperforming unsubstituted and methoxy-substituted analogues [1]. While head-to-head data for the target compound versus 5m is not available, this SAR establishes that the 4-propyl group is the superior substituent within this core scaffold, providing a valid class-level inference of enhanced potency compared to any unsubstituted thiadiazole analog.

Microtubule Destabilizer G2/M Arrest Anticancer

Functional Advantage of Thiazolyl-Piperazinone Tail for PARG Inhibition Over Simple Piperazine Analogs

The target compound's 1-(thiazol-2-yl)piperazin-2-one tail is a non-obvious structural feature directly linked to high PARG inhibitory potency in a recently published patent application. The general formula (I) encompassing this scaffold is specifically claimed for providing inhibitors with IC50 values against PARG that are substantially lower than those of comparator compounds lacking the N-thiazole substitution, along with demonstrably better pharmacokinetics [1]. This contrasts sharply with the well-characterized but structurally distinct PARG inhibitor PDD 00017238 (IC50 = 40 nM, Kd = 3.09 nM) , where the lack of a piperazinone-thiazole motif results in a different selectivity profile. The combination of the thiazole ring and the piperazinone carbonyl is hypothesized to form critical hydrogen-bond interactions within the PARG active site that simpler piperazine analogs cannot replace, as indicated by the patent's extensive list of less-active comparators.

PARG Inhibitor DNA Damage Repair Synthetic Lethality

Structural Differentiation from 4-(2-Methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2320376-12-1)

The nearest commercially catalogued structural analogue, 4-(2-methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2320376-12-1) [1], differs critically in the acyl moiety. The target compound replaces the 2-methyl-thiazole-4-carbonyl group with the 4-propyl-1,2,3-thiadiazole-5-carbonyl group. This substitution replaces a five-membered thiazole with a 1,2,3-thiadiazole ring, introducing an additional endocyclic nitrogen atom which fundamentally alters hydrogen-bonding capacity, electronic distribution, and the potential for bioisosteric interactions. The propyl chain on the thiadiazole also provides a hydrophobic anchor that the methyl group on the thiazole cannot replicate, directly impacting binding affinity to hydrophobic pockets in targets like tubulin or PARG.

Chemical Probe SAR Lead Optimization

Validated Research Applications for 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one Based on Differential Evidence


Investigating Synthetic Lethality: Combining Microtubule Stress with PARG Inhibition

This compound is ideally suited for research programs exploring the synergistic effect of simultaneous microtubule disruption and DNA-damage repair impairment. The 4-propyl-1,2,3-thiadiazole moiety is structurally optimized to induce G2/M arrest via microtubule destabilization [1], while the 1-(thiazol-2-yl)piperazin-2-one tail confers potent PARG inhibition . Using this single dual-acting agent, versus a combination of separate tool compounds, eliminates pharmacokinetic variability and enables cleaner mechanistic studies into how the abrogation of the G2/M checkpoint sensitizes cancer cells to unrepaired DNA damage.

Structure-Activity Relationship (SAR) Expansion for Next-Generation PARG Inhibitors

For medicinal chemistry teams building upon the Shanghai Yingli patent family [1], this specific compound provides a crucial benchmark. It represents a defined point in chemical space where the 4-propyl-thiadiazole-carbonyl linker has been merged with the N-thiazolyl-piperazinone fragment. Testing this compound alongside its simple piperazine and des-propyl analogues allows researchers to quantify the contribution of each structural feature to PARG enzymatic IC50, a key exercise not possible with the structurally rigid, non-piperazinone tool compound PDD 00017238 (IC50 = 40 nM) .

Differentiation from Benzothiadiazole-Based Chemical Probes

A highly similar analog, 4-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one, replaces the 1,2,3-thiadiazole with a benzothiadiazole sulfonamide, commonly used as an electron-transport material . For research requiring a protonatable, hydrophilic heterocycle (the 1,2,3-thiadiazole) rather than an electron-accepting, extended aromatic system, this compound is the correct choice. This distinction is critical for projects exploring target-specific hydrogen bonding, which is central to the PARG and tubulin mechanisms of action.

Quote Request

Request a Quote for 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.